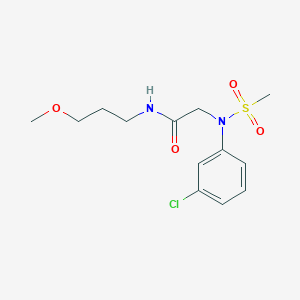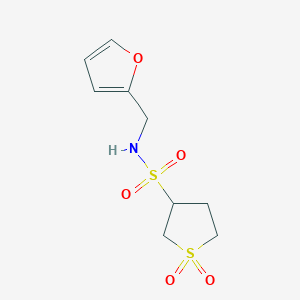![molecular formula C18H22O3 B4890248 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate and blood pressure.
Mécanisme D'action
2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene works by selectively blocking the beta-1 adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and noradrenaline on the cardiovascular system. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. This compound also improves left ventricular function and reduces the risk of arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the cardiovascular system. It reduces sympathetic nervous system activity, improves endothelial function, and reduces inflammation. In addition, this compound has been shown to have antioxidant properties, which may contribute to its cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene is a widely used beta-blocker medication that has been extensively studied in clinical trials. It has a good safety profile and is generally well-tolerated by patients. However, it may have some limitations in lab experiments, such as the need for specialized equipment and expertise to perform the synthesis and purification of the compound. In addition, the effects of this compound may vary depending on the dose, duration of treatment, and patient population.
Orientations Futures
There are several future directions for research on 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene. One area of interest is the development of new formulations and delivery systems that can improve the bioavailability and efficacy of the drug. Another area of research is the identification of biomarkers that can predict the response to this compound treatment and optimize patient selection. Finally, there is a need for further studies to investigate the long-term effects of this compound on cardiovascular outcomes and quality of life.
Méthodes De Synthèse
The synthesis of 2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with 1,4-dimethyl-3-nitrobenzene in the presence of a reducing agent to yield this compound. The final product is purified by recrystallization to obtain a white crystalline powder.
Applications De Recherche Scientifique
2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to reduce the risk of heart failure, myocardial infarction, and stroke in patients with hypertension and heart failure. In addition, this compound has been used in the treatment of arrhythmias, angina, and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-9-10-15(2)18(13-14)21-12-6-11-20-17-8-5-4-7-16(17)19-3/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPRXWEHLBKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![N~2~-(3-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4890198.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4890227.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B4890230.png)


![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)